Cas no 1806732-43-3 (4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine)

4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H7BrF3NO3/c1-15-6-4(2-9)5(3-13-7(6)14)16-8(10,11)12/h3H,2H2,1H3,(H,13,14)
- InChIKey: NNMAMPGMLNDERI-UHFFFAOYSA-N
- SMILES: BrCC1=C(C(NC=C1OC(F)(F)F)=O)OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 362
- トポロジー分子極性表面積: 47.6
- XLogP3: 1.4
4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029100005-1g |
4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine |
1806732-43-3 | 97% | 1g |
$1,475.10 | 2022-03-31 |
4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
3. Back matter
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridineに関する追加情報
4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound 4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine, identified by the CAS number 1806732-43-3, is a complex aromatic heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This molecule features a pyridine ring substituted with multiple functional groups, including a bromomethyl group, a hydroxyl group, a methoxy group, and a trifluoromethoxy group. These substituents contribute to its unique chemical properties and reactivity.
The structure of this compound is characterized by the presence of electron-donating and electron-withdrawing groups on the pyridine ring. The hydroxyl group at position 2 and the methoxy group at position 3 are electron-donating groups, which can activate the ring towards certain types of electrophilic substitution reactions. On the other hand, the trifluoromethoxy group at position 5 is an electron-withdrawing group, which can deactivate the ring and influence the reactivity of neighboring substituents. The bromomethyl group at position 4 introduces additional reactivity due to the presence of a bromine atom, which can participate in nucleophilic substitution reactions.
Recent studies have highlighted the importance of such multifunctional compounds in drug discovery and material science. For instance, the combination of hydroxyl and methoxy groups in this molecule suggests potential applications in bioisosteric replacements or as intermediates in the synthesis of more complex molecules. The trifluoromethoxy group, known for its high electronegativity and stability, has been shown to enhance pharmacokinetic properties such as bioavailability and metabolic stability in drug candidates.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. For example, the bromomethyl group can be introduced via alkylation reactions using appropriate alkylating agents such as methyl bromide under basic conditions. The hydroxyl and methoxy groups can be introduced through oxidation or substitution reactions, depending on the starting material and reaction conditions.
The unique combination of functional groups in this compound makes it a valuable building block for further chemical transformations. For instance, the hydroxyl group can be converted into other functional groups such as esters or ethers through simple chemical modifications. Similarly, the bromomethyl group can undergo nucleophilic substitution to introduce different substituents into the molecule.
From an environmental perspective, understanding the fate and behavior of such compounds is crucial for their safe use and disposal. Studies on similar compounds have shown that their persistence in environmental media depends on factors such as their stability under various conditions and their susceptibility to biotic and abiotic degradation processes.
In conclusion, 4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine is a versatile compound with promising applications in various fields due to its unique structural features and reactivity. Continued research into its properties and potential uses will undoubtedly contribute to advancements in chemistry and related disciplines.
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